Ácido (3,5-difluoro-2-nitrofenil)borónico

Descripción general

Descripción

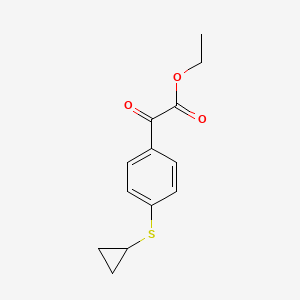

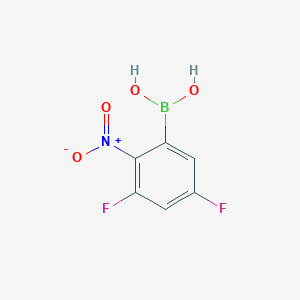

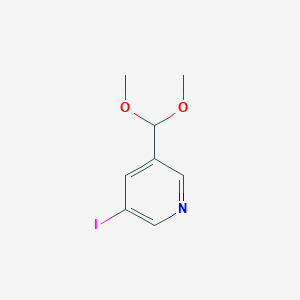

“(3,5-Difluoro-2-nitrophenyl)boronic acid” is a chemical compound with the molecular formula C6H4BF2NO4 and a molecular weight of 202.908 .

Molecular Structure Analysis

The molecular structure of “(3,5-Difluoro-2-nitrophenyl)boronic acid” consists of a phenyl ring substituted with two fluorine atoms, a nitro group, and a boronic acid group .Physical And Chemical Properties Analysis

“(3,5-Difluoro-2-nitrophenyl)boronic acid” is a solid compound. It has a density of 1.6±0.1 g/cm3, a boiling point of 389.7±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C. The compound has a molar refractivity of 39.5±0.4 cm3, a polar surface area of 86 Å2, and a molar volume of 128.7±5.0 cm3 .Aplicaciones Científicas De Investigación

Síntesis Orgánica

Ácido (3,5-difluoro-2-nitrofenil)borónico: es un reactivo valioso en la síntesis orgánica, particularmente en las reacciones de acoplamiento cruzado de Suzuki-Miyaura . Esta reacción es fundamental para la formación de enlaces carbono-carbono, un paso esencial en la síntesis de moléculas orgánicas complejas. El ácido borónico actúa como un compañero para el acoplamiento cruzado con diversos haluros, permitiendo la construcción de motivos biarilo que se encuentran comúnmente en productos farmacéuticos y agroquímicos.

Química Medicinal

En química medicinal, el ácido (3,5-difluoro-2-nitrofenil)borónico sirve como bloque de construcción para el descubrimiento de fármacos . Su capacidad para participar en reacciones de acoplamiento lo convierte en un precursor de una amplia gama de compuestos biológicamente activos. Por ejemplo, se puede utilizar para sintetizar inhibidores que se dirigen a enzimas o receptores dentro del cuerpo, lo que podría conducir a nuevos tratamientos para enfermedades.

Investigación de Polímeros

Este compuesto encuentra aplicaciones en la investigación de polímeros, donde se puede utilizar para introducir grupos flúor y nitro en los polímeros . Estos grupos pueden alterar las propiedades físicas de los polímeros, como la estabilidad térmica, la resistencia a los solventes y las características electrónicas, que son cruciales para el desarrollo de materiales avanzados.

Ciencia de Materiales

This compound: se utiliza en la ciencia de materiales para crear materiales funcionales con propiedades específicas . Por ejemplo, se puede utilizar para sintetizar nuevos tipos de materiales electrónicos o recubrimientos con características únicas como mayor durabilidad o interacción específica con la luz.

Química Analítica

En química analítica, los ácidos borónicos, incluido el ácido (3,5-difluoro-2-nitrofenil)borónico, se utilizan como sondas o sensores debido a su capacidad para formar enlaces covalentes reversibles con dioles y otras entidades . Esta propiedad se explota en el desarrollo de sensores para detectar azúcares u otras sustancias que contienen grupos diol.

Estudios Ambientales

Si bien no se utiliza directamente en estudios ambientales, los datos de seguridad y los procedimientos de manipulación para el ácido (3,5-difluoro-2-nitrofenil)borónico son importantes para garantizar que su uso no tenga un impacto negativo en el medio ambiente . Los investigadores deben manipular este compuesto con cuidado, siguiendo los protocolos de eliminación adecuados para evitar la contaminación.

Safety and Hazards

“(3,5-Difluoro-2-nitrophenyl)boronic acid” is considered hazardous. It can cause harm if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

(3,5-Difluoro-2-nitrophenyl)boronic acid, like other boronic acids, is likely to interact with its targets through the formation of reversible covalent bonds with hydroxyl groups present in the target molecules . This interaction can lead to changes in the conformation and function of the target molecules.

Biochemical Pathways

(3,5-Difluoro-2-nitrophenyl)boronic acid is known to participate in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis . The compound can also be involved in homo-coupling reactions .

Pharmacokinetics

The pharmacokinetic properties of boronic acids can be influenced by factors such as their pka values, lipophilicity, and the presence of transporters .

Result of Action

The molecular and cellular effects of (3,5-Difluoro-2-nitrophenyl)boronic acid’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. Given its involvement in Suzuki-Miyaura cross-coupling reactions, it can contribute to the formation of new carbon-carbon bonds, thereby facilitating the synthesis of complex organic molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3,5-Difluoro-2-nitrophenyl)boronic acid. For instance, the pH of the environment can affect the stability of boronic acids and their ability to form reversible covalent bonds with hydroxyl groups . Furthermore, factors such as temperature and the presence of other reactive species can also influence the compound’s reactivity and the outcomes of its reactions .

Análisis Bioquímico

Biochemical Properties

(3,5-Difluoro-2-nitrophenyl)boronic acid plays a significant role in various biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. One of the key enzymes that (3,5-Difluoro-2-nitrophenyl)boronic acid interacts with is serine protease, where it acts as an inhibitor by forming a covalent bond with the active site serine residue

Cellular Effects

The effects of (3,5-Difluoro-2-nitrophenyl)boronic acid on various types of cells and cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (3,5-Difluoro-2-nitrophenyl)boronic acid can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This inhibition can result in changes in gene expression profiles, affecting cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, (3,5-Difluoro-2-nitrophenyl)boronic acid has been observed to impact cellular metabolism by interfering with metabolic enzymes, thereby altering the flux of metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of (3,5-Difluoro-2-nitrophenyl)boronic acid involves its ability to form covalent bonds with biomolecules, particularly those containing hydroxyl or amino groups. This compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access and catalytic activity . For example, (3,5-Difluoro-2-nitrophenyl)boronic acid can inhibit proteases by forming a covalent bond with the active site serine residue, leading to enzyme inactivation. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3,5-Difluoro-2-nitrophenyl)boronic acid can change over time due to factors such as stability, degradation, and long-term cellular effects. This compound is generally stable under inert atmosphere and room temperature conditions . Over extended periods, (3,5-Difluoro-2-nitrophenyl)boronic acid may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to (3,5-Difluoro-2-nitrophenyl)boronic acid can result in sustained inhibition of target enzymes and persistent changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of (3,5-Difluoro-2-nitrophenyl)boronic acid vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, (3,5-Difluoro-2-nitrophenyl)boronic acid may exhibit toxic effects, including cytotoxicity and adverse impacts on organ function. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects, beyond which toxicity becomes a concern.

Metabolic Pathways

(3,5-Difluoro-2-nitrophenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may retain biological activity . Additionally, (3,5-Difluoro-2-nitrophenyl)boronic acid can affect metabolic flux by inhibiting key metabolic enzymes, resulting in changes in the levels of metabolites and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of (3,5-Difluoro-2-nitrophenyl)boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, (3,5-Difluoro-2-nitrophenyl)boronic acid can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of (3,5-Difluoro-2-nitrophenyl)boronic acid is determined by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, (3,5-Difluoro-2-nitrophenyl)boronic acid may localize to the nucleus if it interacts with nuclear transport proteins, or to the mitochondria if it binds to mitochondrial targeting sequences. The subcellular localization of (3,5-Difluoro-2-nitrophenyl)boronic acid can influence its activity and function, as it may interact with different biomolecules depending on its location within the cell.

Propiedades

IUPAC Name |

(3,5-difluoro-2-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF2NO4/c8-3-1-4(7(11)12)6(10(13)14)5(9)2-3/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDKRMBLAFJYCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1[N+](=O)[O-])F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675063 | |

| Record name | (3,5-Difluoro-2-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1150114-60-5 | |

| Record name | B-(3,5-Difluoro-2-nitrophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Difluoro-2-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluoro-2-nitrophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393407.png)

![6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1393416.png)

![8-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393417.png)